molecular formula C13H18N2O2 B2368188 1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane CAS No. 87620-69-7

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane

Cat. No.: B2368188
CAS No.: 87620-69-7
M. Wt: 234.299
InChI Key: ZAIKTKHMAIYBHA-UHFFFAOYSA-N
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Description

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane is an organic compound characterized by the presence of a hydroxyimino group, a morpholine ring, and a phenyl group

Preparation Methods

The synthesis of 1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane typically involves multi-step reactions. One common synthetic route includes the reaction of a suitable precursor with hydroxylamine hydrochloride under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or dimethylformamide and catalysts such as palladium on carbon. .

Scientific Research Applications

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The morpholine ring and phenyl group contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane can be compared with other similar compounds, such as:

Properties

IUPAC Name

(NZ)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-14-13(12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5,16H,6-11H2/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIKTKHMAIYBHA-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC/C(=N/O)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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